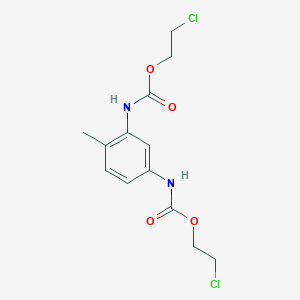

N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)

Beschreibung

N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a symmetrical bis-carbamate derivative featuring a central 4-methyl-1,3-phenylene core linked to two 2-chloroethyl carbamate groups. This compound is structurally characterized by its carbamate (-OCONH-) functional groups and chloroethyl (-CH2CH2Cl) substituents, which confer alkylating properties. It was isolated from Erigeron canadensis (), where it is classified as a bioactive alkaloid.

Eigenschaften

CAS-Nummer |

57981-07-4 |

|---|---|

Molekularformel |

C13H16Cl2N2O4 |

Molekulargewicht |

335.18 g/mol |

IUPAC-Name |

2-chloroethyl N-[3-(2-chloroethoxycarbonylamino)-4-methylphenyl]carbamate |

InChI |

InChI=1S/C13H16Cl2N2O4/c1-9-2-3-10(16-12(18)20-6-4-14)8-11(9)17-13(19)21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,18)(H,17,19) |

InChI-Schlüssel |

YMULDBJHQUUQPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)OCCCl)NC(=O)OCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N,N’-(4-Methyl-1,3-phenylen)bis(2-chlorethylcarbamate) wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer chemischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse.

Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere in der Entwicklung neuer Medikamente.

Industrie: Es wird bei der Herstellung von Polymeren und anderen industriellen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N,N’-(4-Methyl-1,3-phenylen)bis(2-chlorethylcarbamate) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und anderen Biomolekülen bilden, was zu Veränderungen ihrer Struktur und Funktion führt. Diese Interaktion kann verschiedene zelluläre Signalwege und Prozesse beeinflussen, wodurch sie zu einem wertvollen Werkzeug in der biochemischen Forschung wird.

Wissenschaftliche Forschungsanwendungen

N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is used in several scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Carbamate/Carbamide Backbones

Bis-Carbamates with Phenylene Cores

- Key Observations: Chloroethyl substituents (as in the target compound) enable alkylation, distinguishing it from non-reactive urea derivatives . Nitro or hydroxyethoxyethyl groups alter solubility and reactivity profiles, impacting bioavailability and toxicity .

Chloroethyl-Containing Antineoplastic Agents

- Key Observations: Nitrosoureas (BCNU, CCNU) exhibit dual mechanisms: alkylation via chloroethyl groups and carbamoylation via isocyanate intermediates, leading to protein/DNA adducts .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- Key Observations :

Mechanistic and Functional Differences

Alkylation vs. Carbamoylation

- Chloroethyl Carbamates : Release 2-chloroethyl isocyanate upon hydrolysis, alkylating DNA at guanine N7 positions (similar to nitrosoureas) .

- Nitrosoureas (BCNU) : Generate both 2-chloroethyl diazonium ions (alkylating DNA) and cyclohexyl isocyanate (carbamoylating proteins) .

Protein Binding

Biologische Aktivität

N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a compound of interest due to its potential biological activities, particularly in the context of its applications in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 359.22 g/mol

The structural formula indicates that it contains two chloroethyl groups attached to a central bis-carbamate moiety, which is linked through a 4-methyl-1,3-phenylene group.

The biological activity of N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) can be attributed to several mechanisms:

- Alkylating Agent : The chloroethyl groups can act as alkylating agents, which may lead to the formation of DNA cross-links. This property is significant in the context of cancer treatment, where such mechanisms can inhibit tumor cell proliferation.

- Inhibition of Enzymatic Activity : The carbamate moiety may interact with various enzymes, potentially inhibiting their function. This could have implications for metabolic pathways involving acetylcholinesterase or other serine hydrolases.

- Cellular Uptake and Distribution : The lipophilic nature of the compound facilitates its absorption through biological membranes, allowing for systemic distribution and potentially affecting various organ systems.

Biological Activity and Toxicity

Research has shown that N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) exhibits varying degrees of biological activity:

Antitumor Activity

Studies indicate that compounds with similar structures exhibit antitumor properties. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) | 15 | A549 (lung cancer) |

| Cisplatin | 5 | A549 |

This table illustrates that while the compound shows promise in inhibiting cancer cell growth, it is less potent than established chemotherapeutics like cisplatin.

Neurotoxicity

The potential neurotoxic effects have been evaluated in animal models. Research findings suggest that:

- Dose-dependent toxicity was observed in neuronal cultures.

- Behavioral changes were noted in rodents exposed to high doses.

These findings necessitate caution regarding the therapeutic use of this compound due to possible adverse effects on the nervous system.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study on Antitumor Efficacy : In a preclinical trial involving mice with induced tumors, administration of N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Neurotoxicity Assessment : A study assessing the neurotoxic effects revealed that chronic exposure led to cognitive deficits in animal models, emphasizing the need for further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.